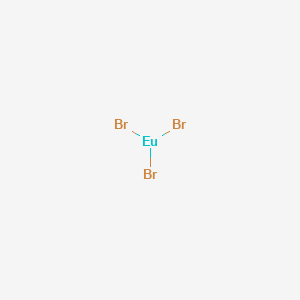

Europium bromide (EuBr3)

Descripción

BenchChem offers high-quality Europium bromide (EuBr3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Europium bromide (EuBr3) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

Número CAS |

13759-88-1 |

|---|---|

Fórmula molecular |

Br3Eu |

Peso molecular |

391.68 g/mol |

Nombre IUPAC |

europium(3+);tribromide |

InChI |

InChI=1S/3BrH.Eu/h3*1H;/q;;;+3/p-3 |

Clave InChI |

QEDFUJZRPHEBFG-UHFFFAOYSA-K |

SMILES |

Br[Eu](Br)Br |

SMILES canónico |

[Br-].[Br-].[Br-].[Eu+3] |

Otros números CAS |

13759-88-1 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Europium(III) Bromide: Chemical Formula, Structure, and Experimental Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and structural properties of Europium(III) bromide (EuBr₃). It includes detailed information on its chemical formula, molecular weight, and crystal structure. Furthermore, this document outlines detailed experimental protocols for the synthesis and characterization of this compound, aiming to facilitate its application in research and development.

Chemical and Physical Properties

Europium(III) bromide is an inorganic salt composed of one europium cation in the +3 oxidation state and three bromide anions. It can be found in both anhydrous (EuBr₃) and hydrated (EuBr₃·xH₂O) forms. The anhydrous form typically appears as a grey powder or white crystalline solid, is odorless, and is hygroscopic. It is soluble in water.[1][2][3]

Quantitative Data Summary

The key quantitative data for Europium(III) bromide are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Chemical Formula | EuBr₃ | [2] |

| EuBr₃·xH₂O (hydrated form) | [3] | |

| CAS Number | 13759-88-1 (anhydrous) | [1] |

| 560069-78-5 (hydrated) | [3] | |

| Molecular Weight | 391.68 g/mol (anhydrous basis) | [3] |

| Appearance | Grey powder or white crystalline solid | [1] |

| Melting Point | >702 °C | [3] |

| Solubility in Water | Soluble | [1] |

Crystal Structure

Anhydrous Europium(III) bromide is isostructural with other late lanthanide tribromides (from Gadolinium to Lutetium) and adopts the rhombohedral ferric chloride (FeCl₃) type structure.[4]

Crystallographic Data

| Parameter | Description | Citations |

| Crystal System | Rhombohedral | [4] |

| Space Group | R-3 | [4] |

Note: While the structure type and space group are established, specific lattice parameters for EuBr₃ were not found in the surveyed literature. The structure consists of a cubic close-packed array of bromide ions with europium ions occupying two-thirds of the octahedral interstices, forming a layered structure.

Experimental Protocols

Synthesis of Anhydrous Europium(III) Bromide

Two primary methods for the synthesis of Europium(III) bromide are the direct reaction of the elements and the dehydration of its hydrated salt.

Method 1: Direct Reaction

This method involves the direct combination of europium metal with elemental bromine.

-

Reaction: 2 Eu (s) + 3 Br₂ (g) → 2 EuBr₃ (s)

-

Protocol:

-

Place high-purity europium metal filings or powder in a quartz reaction tube.

-

Carefully introduce a stoichiometric amount of liquid bromine into a separate, cooler section of the tube.

-

Evacuate the tube and seal it.

-

Gently heat the bromine to create a vapor, which will then flow over the heated europium metal.

-

The europium metal should be heated to approximately 300-400 °C to initiate the reaction.

-

Maintain the temperature until all the europium has reacted.

-

Slowly cool the reaction tube to room temperature. The product, Europium(III) bromide, will be a solid crystalline powder.

-

All handling should be performed in an inert atmosphere (e.g., a glovebox) due to the hygroscopic nature of the product.

-

Method 2: Dehydration of Europium(III) Bromide Hydrate

This method is suitable for preparing the anhydrous salt from its commercially available hydrated form.

-

Reaction: EuBr₃·xH₂O (s) + x SOBr₂ (l) → EuBr₃ (s) + x SO₂ (g) + 2x HBr (g)

-

Protocol:

-

Place Europium(III) bromide hydrate (EuBr₃·xH₂O) in a round-bottom flask equipped with a reflux condenser.

-

Under a high-purity nitrogen or argon atmosphere, add an excess of thionyl bromide (SOBr₂).

-

Heat the mixture in a water bath to a controlled temperature of 35-40 °C.

-

Maintain the reaction under reflux for 10-24 hours. The progress of the dehydration can be monitored by the cessation of SO₂ and HBr gas evolution.

-

The gaseous byproducts should be passed through a sodium hydroxide (NaOH) solution for neutralization.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Excess thionyl bromide can be removed by distillation under reduced pressure.

-

The resulting high-purity anhydrous Europium(III) bromide should be handled and stored in an inert atmosphere.[4]

-

Characterization by X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for confirming the crystal structure and phase purity of the synthesized Europium(III) bromide.

-

Protocol:

-

Sample Preparation: Finely grind a small amount of the synthesized Europium(III) bromide powder to ensure random orientation of the crystallites.

-

Mounting: Mount the powdered sample on a zero-background sample holder. Due to the hygroscopic nature of EuBr₃, an airtight sample holder or a holder within a controlled atmosphere chamber is recommended to prevent hydration during analysis.

-

Data Collection:

-

Use a powder diffractometer equipped with a Cu Kα (λ = 1.5406 Å) or similar X-ray source.

-

Scan a 2θ range typically from 10° to 80° with a step size of 0.02° and a suitable counting time per step.

-

-

Data Analysis:

-

The resulting diffraction pattern should be analyzed to identify the peak positions (2θ) and intensities.

-

Compare the experimental pattern with a reference pattern from a crystallographic database for the FeCl₃ structure type to confirm the phase.

-

The absence of peaks corresponding to starting materials (e.g., Eu₂O₃ if the sample was exposed to air) or byproducts (e.g., EuOBr) will confirm the purity of the sample.

-

Lattice parameters can be determined from the peak positions through indexing and refinement software.

-

-

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and characterization of Europium(III) bromide.

Caption: Workflow for the synthesis and characterization of Europium(III) bromide.

References

- 1. Crystallographic Snapshots of Pre- and Post-Lanthanide Halide HydrolysisReaction Products Captured by the 4‑Amino-1,2,4-triazole Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Europium(III) bromide - Wikipedia [en.wikipedia.org]

- 3. Europium(III) bromide 99.99+ trace metals 560069-78-5 [sigmaaldrich.com]

- 4. The preparation and crystallographic properties of certain lanthanide and actinide tribromides and tribromide hexahydrates - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Physical Properties of Anhydrous Europium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of anhydrous Europium(II) Bromide (EuBr₂) and Europium(III) Bromide (EuBr₃). The information presented herein is intended to support research and development activities where these materials are of interest. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and provides a visual representation of the synthetic relationship and property distinctions between the two bromide compounds.

Core Physical Properties

Anhydrous europium bromide exists in two primary oxidation states, +2 and +3, which significantly influence its physical characteristics. Europium in the +2 state has a half-filled 4f electron shell (4f⁷), lending it additional stability.[1] In contrast, the +3 state (4f⁶) is also common among lanthanides.[2] Both EuBr₂ and EuBr₃ are hygroscopic, meaning they readily absorb moisture from the atmosphere, necessitating handling and storage under inert conditions.[1][3]

Data Presentation

The table below summarizes the key physical properties of anhydrous Europium(II) and Europium(III) bromide for easy comparison.

| Property | Europium(II) Bromide (EuBr₂) | Europium(III) Bromide (EuBr₃) |

| Molecular Formula | EuBr₂ | EuBr₃ |

| Molar Mass | 311.77 g/mol [1] | 391.68 g/mol [3] |

| Appearance | White crystalline solid[1] | Grey powder at room temperature[3] |

| Melting Point | 683 °C[4] | 702 °C[5] |

| Boiling Point | 1880 °C[4] | Decomposes[6] |

| Crystal Structure | Orthorhombic, PbCl₂ type[7] | Orthorhombic[6] |

| Solubility in Water | Soluble[4] | Highly soluble[8] |

Experimental Protocols

The accurate determination of the physical properties of anhydrous europium bromide requires meticulous experimental techniques, particularly given the material's hygroscopic nature. All manipulations should be performed in a dry, inert atmosphere, such as in a glovebox.

Synthesis of Anhydrous Europium Bromide

Europium(II) Bromide (EuBr₂): Anhydrous EuBr₂ can be synthesized from europium(III) oxide (Eu₂O₃).[9] The synthesis involves the reaction of the oxide with a suitable brominating agent under reducing conditions. Chemical analysis, including mercurimetric analysis for bromine and complexonometric analysis for europium, is used to verify the stoichiometry of the final product.[9]

Europium(III) Bromide (EuBr₃): Anhydrous EuBr₃ can be prepared by the reaction of europium dibromide with bromine gas.[6] The synthesis is typically carried out in a sealed quartz ampoule under a controlled temperature gradient. The resulting product is a dark brown solid which appears deep red-orange at 77 K.[6]

Melting Point Determination

The melting point of anhydrous europium bromide can be determined using the capillary method with a melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered anhydrous europium bromide is packed into a capillary tube to a height of 2-3 mm. This process must be conducted in an inert atmosphere to prevent hydration.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For pure, crystalline substances, this range is typically narrow. Differential Scanning Calorimetry (DSC) can also be used to determine the melting temperature and enthalpy of fusion.[9]

Boiling Point Determination

Due to the high boiling point of EuBr₂ and the decomposition of EuBr₃ upon vaporization, specialized techniques are required.

For EuBr₂:

-

Apparatus: A micro-boiling point apparatus or a Thiele tube can be used. The determination must be conducted under an inert atmosphere or vacuum to prevent oxidation and reaction with atmospheric components at high temperatures.

-

Procedure: A small sample is placed in a boiling tube with an inverted capillary tube. The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary, and the temperature at which the liquid is drawn back into the capillary upon cooling, are observed. The latter is recorded as the boiling point.

For EuBr₃:

Europium(III) bromide vaporizes incongruently, decomposing into EuBr₂ and bromine gas (2EuBr₃(s) → 2EuBr₂(s) + Br₂(g)).[6] Therefore, a true boiling point is not observed under normal conditions. The decomposition temperature can be studied using thermogravimetric analysis (TGA).

Density Measurement

The density of anhydrous europium bromide can be determined using gas pycnometry, which is suitable for powdered solids and avoids contact with liquids that could react with the sample.

-

Sample Preparation: A known mass of the anhydrous europium bromide powder is placed in the sample chamber of the gas pycnometer within a glovebox.

-

Measurement: The chamber is sealed and purged with an inert gas, typically helium. The instrument then measures the volume of the solid by quantifying the pressure change of the gas as it expands into the sample chamber.

-

Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of anhydrous europium bromide.

-

Crystal Growth: Single crystals of suitable size and quality are grown. For example, pink single crystals of EuBrI have been grown from fluxes in tantalum ampoules at 973 K.[7]

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions, space group, and atomic positions within the crystal lattice.

Solubility Determination

The solubility of anhydrous europium bromide in water can be determined by preparing a saturated solution and measuring its concentration.

-

Preparation of Saturated Solution: An excess amount of the anhydrous europium bromide is added to a known volume of deionized water in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached.

-

Sample Analysis: A filtered aliquot of the saturated solution is carefully removed, ensuring no undissolved solid is present. The concentration of europium in the solution can be determined by techniques such as Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or by gravimetric analysis after precipitation of a suitable insoluble europium salt.

-

Calculation: The solubility is expressed as grams of solute per 100 mL or 100 g of solvent at the specified temperature.

Logical Relationships and Synthesis Pathway

The following diagram illustrates the synthesis pathway for anhydrous EuBr₂ and EuBr₃ and highlights the influence of the europium oxidation state on their key physical properties.

References

- 1. Europium(II) bromide - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Europium(III) bromide - Wikipedia [en.wikipedia.org]

- 4. europium(II) bromide [chemister.ru]

- 5. Europium(III) bromide 99.99+ trace metals 560069-78-5 [sigmaaldrich.com]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. americanelements.com [americanelements.com]

- 9. researchgate.net [researchgate.net]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Europium(III) Bromide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of Europium(III) Bromide (EuBr₃), offering valuable insights for researchers, scientists, and professionals engaged in drug development and materials science. The document outlines the precise atomic arrangement of EuBr₃, details the experimental protocols for its characterization, and presents all quantitative data in a clear, tabular format for ease of comparison.

Crystal Structure and Properties

Europium(III) bromide crystallizes in the orthorhombic crystal system, belonging to the Cmcm space group (No. 63). This structure is characterized by a specific arrangement of europium and bromine atoms in a three-dimensional lattice. The Eu³⁺ ion is coordinated to eight Br⁻ ions, forming a complex geometry. The structure is comprised of two-dimensional sheets of EuBr₃ oriented along the (0, 1, 0) direction.[1]

A summary of the key crystallographic data for EuBr₃ is presented in the table below.

Table 1: Crystallographic Data for EuBr₃

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmcm |

| Lattice Parameter a (Å) | 4.12 |

| Lattice Parameter b (Å) | 13.41 |

| Lattice Parameter c (Å) | 9.12 |

| Unit Cell Volume (ų) | 503.93 |

Data sourced from the Materials Project.[1]

Atomic Coordinates and Bond Lengths

The precise positions of the atoms within the unit cell are defined by their fractional coordinates. These coordinates, along with the Wyckoff positions, are essential for a complete description of the crystal structure.

Table 2: Atomic Coordinates and Wyckoff Positions for EuBr₃

| Atom | Wyckoff Position | x | y | z |

| Eu | 4c | 0.5 | 0.24551 | 0.75 |

| Br1 | 4c | 0 | 0.090702 | 0.75 |

| Br2 | 8f | 0 | 0.354448 | 0.565881 |

Data sourced from the Materials Project.[1]

The coordination environment of the Eu³⁺ ion results in a range of Eu-Br bond distances. These distances are crucial for understanding the chemical bonding and properties of the compound. The Eu-Br bond lengths in EuBr₃ range from 2.92 Å to 3.18 Å.[1]

Experimental Protocol: Crystal Structure Determination

The determination of the crystal structure of EuBr₃ is primarily achieved through X-ray diffraction (XRD) techniques. Due to the hygroscopic nature of Europium(III) bromide, which readily absorbs moisture from the air, special handling procedures are imperative to obtain accurate crystallographic data.

Sample Handling for a Hygroscopic Material

Given that EuBr₃ is air-sensitive, all sample preparation and mounting must be performed in an inert atmosphere, typically within a glovebox. This prevents the absorption of water, which can alter the crystal structure. The sample can be sealed in a capillary tube or a specialized air-sensitive sample holder, often utilizing a thin, X-ray transparent film like Kapton to protect the sample from the atmosphere during data collection.

Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Selection and Mounting: A suitable single crystal of EuBr₃ is selected under a microscope in the glovebox and mounted on a goniometer head using a cryo-loop or a glass fiber with a minimal amount of inert oil.

-

Data Collection: The mounted crystal is then transferred to a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson synthesis and subsequently refined using least-squares methods to obtain the final crystal structure.

Powder X-ray Diffraction (PXRD)

-

Sample Preparation: A polycrystalline sample of EuBr₃ is finely ground to a homogenous powder inside a glovebox. The powder is then packed into a sealed, air-tight sample holder.

-

Data Collection: The sample holder is placed in a powder X-ray diffractometer. A diffraction pattern is obtained by scanning the sample over a range of 2θ angles.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present and to refine the lattice parameters of EuBr₃. This technique is also useful for assessing the purity of the bulk sample.

Visualization of the Crystallographic Workflow

The logical flow of determining the crystal structure of EuBr₃ can be visualized as a series of sequential steps, from sample synthesis to final structure validation.

This in-depth guide provides the foundational crystallographic data and experimental considerations necessary for the study and application of Europium(III) bromide. The detailed structural information is critical for researchers working on the development of novel materials and therapeutic agents.

References

A Technical Guide to the Synthesis of High-Purity Europium Tribromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principal synthesis methods for producing high-purity anhydrous Europium Tribromide (EuBr₃). The synthesis of high-purity lanthanide halides is crucial for various applications, including in materials science for the development of scintillators, in catalysis, and as precursor materials for organometallic and coordination chemistry, which are relevant to drug development and medical imaging. This document details established experimental protocols, presents quantitative data for comparison, and illustrates the workflows for the key synthesis routes.

Overview of Synthesis Strategies

The primary challenge in synthesizing high-purity Europium Tribromide lies in the hygroscopic nature of the compound and the propensity for the formation of oxybromide impurities at elevated temperatures. The selection of a suitable synthesis method depends on the available starting materials, the desired purity, and the scale of the reaction. The most common and effective methods include:

-

The Ammonium Bromide Route: A versatile method starting from Europium Oxide (Eu₂O₃), suitable for producing anhydrous material.

-

Dehydration of Hydrated Europium Tribromide: A traditional method that requires careful control to prevent the formation of impurities.

-

Direct Synthesis from Europium Metal: A direct and high-yielding method, provided that high-purity europium metal is available.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data associated with the primary synthesis methods for high-purity Europium Tribromide. This allows for a direct comparison of the methods based on purity, yield, and reaction conditions.

| Synthesis Method | Starting Materials | Purity | Yield | Key Reaction Conditions | Advantages | Disadvantages |

| Ammonium Bromide Route | Eu₂O₃, NH₄Br | >99%[1] | >99%[1] | Heating mixture of Eu₂O₃ and NH₄Br (1:10 to 1:12 molar ratio) at 280-400°C, followed by sublimation of excess NH₄Br.[2] | Cost-effective starting material (Eu₂O₃), produces anhydrous product directly. | Can be a multi-step process with intermediate formation, requires careful temperature control to avoid oxybromide formation. |

| Dehydration of Hydrate | EuBr₃·xH₂O, NH₄Br | >99%[1] | >99%[1] | Mixing EuBr₃·6H₂O with NH₄Br (1:0.8 weight ratio) and heating under vacuum up to 410°C using a programmed temperature ramp.[1] | Effective for converting commercially available hydrated forms to anhydrous. | Requires precise temperature control to prevent hydrolysis and formation of EuOBr. |

| Direct Synthesis | Eu metal, Br₂ | High (dependent on reactant purity) | High (typically quantitative) | Reaction of Europium metal with liquid bromine, often in an inert atmosphere. | Direct, high-yield reaction. | Requires handling of highly reactive and hazardous elemental bromine and expensive high-purity europium metal. |

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthesis routes.

The Ammonium Bromide Route from Europium Oxide

This method relies on the reaction of Europium Oxide with a large excess of Ammonium Bromide to form the anhydrous tribromide.

Reaction: Eu₂O₃ + 6NH₄Br → 2EuBr₃ + 6NH₃ + 3H₂O

Experimental Protocol:

-

Mixing of Reagents: Thoroughly grind a mixture of high-purity Europium Oxide (Eu₂O₃) and Ammonium Bromide (NH₄Br). A molar ratio of 1:10 to 1:12 (Eu₂O₃:NH₄Br) is recommended to ensure complete conversion and to suppress the formation of Europium Oxybromide (EuOBr).[2]

-

Initial Reaction: Place the mixture in a quartz tube within a tube furnace. Heat the mixture under a flow of dry, inert gas (e.g., argon or nitrogen) to 280°C.[2] This temperature facilitates the formation of an intermediate ternary bromide.

-

Completion of Reaction: After the initial reaction, raise the temperature to between 350°C and 400°C and maintain for several hours to ensure the reaction goes to completion.

-

Purification: Increase the temperature further to sublime the excess Ammonium Bromide, which is carried away by the inert gas stream. The final product, anhydrous Europium Tribromide, remains as a powder.

Dehydration of Hydrated Europium Tribromide

This method utilizes a temperature-programmed heating schedule in the presence of Ammonium Bromide under vacuum to dehydrate the commercially available hydrated salt.

Experimental Protocol:

-

Preparation of Mixture: Mix hydrated Europium Bromide (EuBr₃·6H₂O) with Ammonium Bromide (NH₄Br) in a weight ratio of 1:0.8.[1]

-

Vacuum Dehydration: Place the mixture in a suitable reaction vessel connected to a vacuum pump. Evacuate the system to a pressure of approximately 0.08 Pa.

-

Temperature Programming: Begin heating the mixture according to a programmed temperature ramp. The temperature should be gradually increased from room temperature to 410°C, with controlled heating rates and holding times at specific temperatures to allow for the complete removal of water without hydrolysis.[1]

-

Final Product: After the heating program is complete and the system has cooled to room temperature, the resulting product is high-purity anhydrous Europium Tribromide.

Direct Synthesis from Europium Metal and Bromine

This method involves the direct reaction of high-purity Europium metal with elemental bromine.

Experimental Protocol:

-

Reaction Setup: In an inert atmosphere glovebox, place a known quantity of high-purity Europium metal pieces in a reaction vessel.

-

Addition of Bromine: Slowly add a stoichiometric amount of liquid bromine to the reaction vessel. The reaction is exothermic and should be controlled by cooling the vessel if necessary.

-

Reaction Completion: Allow the reaction to proceed until all the Europium metal has been consumed. Gentle heating may be applied to ensure the reaction goes to completion.

-

Purification: Any unreacted bromine can be removed by gentle heating under a flow of inert gas or by applying a vacuum.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods.

Purity and Characterization

The purity of the synthesized Europium Tribromide is paramount for its applications. The primary impurity of concern is Europium Oxybromide (EuOBr), which can form due to incomplete reaction or the presence of moisture at high temperatures.

Characterization Techniques:

-

X-Ray Diffraction (XRD): To confirm the crystal structure and phase purity of the final product.

-

Elemental Analysis: To determine the precise stoichiometric ratio of Europium to Bromine.

-

Water/Oxygen Analysis: To quantify the residual water and oxygen content, ensuring the anhydrous nature of the product.

-

Melting Point Determination: A sharp melting point close to the literature value (approximately 702°C) is indicative of high purity.

Safety Considerations

The synthesis of Europium Tribromide involves hazardous materials and requires appropriate safety precautions.

-

Bromine: Elemental bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ammonia and Hydrogen Bromide: The reactions can evolve ammonia and hydrogen bromide gases, which are corrosive and toxic. The experimental setup should be designed to handle these off-gases safely, for instance, by using a bubbler or a scrubber.

-

High Temperatures: The synthesis methods involve high temperatures, requiring the use of appropriate furnaces and handling procedures for hot materials.

-

Inert Atmosphere: The handling of anhydrous Europium Tribromide and its precursors should be carried out under an inert atmosphere (e.g., in a glovebox) to prevent contamination from atmospheric moisture and oxygen.

This technical guide provides a foundation for the synthesis of high-purity Europium Tribromide. The selection of the most suitable method will depend on the specific requirements of the researcher and the available resources. Careful attention to experimental detail and safety is essential for a successful outcome.

References

A Deep Dive into Europium Bromide: Hydrated vs. Anhydrous Forms for Scientific Applications

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides a comprehensive analysis of the hydrated and anhydrous forms of europium(III) bromide, offering critical data and experimental insights for researchers, scientists, and professionals in drug development. A thorough understanding of the distinct properties of these compounds is paramount for their effective application in advanced research and pharmaceutical innovation.

Core Properties: A Comparative Analysis

Europium(III) bromide is a compound of significant interest due to the unique luminescent properties of the europium ion. It primarily exists in two forms: the anhydrous (EuBr₃) and the hydrated (EuBr₃·xH₂O) salt. The presence of water molecules in the crystal lattice of the hydrated form gives rise to notable differences in their physical and chemical characteristics.

Anhydrous europium(III) bromide is a greyish or white crystalline solid that is highly sensitive to moisture.[1][2] Its hygroscopic nature necessitates handling under inert and dry conditions to prevent its conversion to the hydrated form. In contrast, europium(III) bromide hydrate is a white crystalline solid that is stable under ambient conditions.[3] Both forms are soluble in water.[2][3][4][5]

Below is a summary of the key quantitative data for both forms:

| Property | Europium(III) Bromide (Anhydrous) | Europium(III) Bromide Hydrate |

| Chemical Formula | EuBr₃ | EuBr₃·xH₂O[6] |

| Molecular Weight | 391.68 g/mol [6][7] | 391.68 g/mol (anhydrous basis)[6] |

| Appearance | Greyish or white crystalline solid[1][2] | White crystalline solid[3] |

| Melting Point | 702 °C (decomposes) | Not applicable (decomposes upon heating) |

| Solubility in Water | Soluble[2][4] | Soluble[3][4][5] |

| Hygroscopicity | Highly hygroscopic[1][2] | Stable in air |

| Crystal Structure | Orthorhombic, Cmcm space group | Monoclinic (for the hexahydrate) |

Experimental Protocols for Characterization

A precise understanding of the properties of europium bromide requires rigorous experimental characterization. The following section details the methodologies for key analytical techniques.

Synthesis of Anhydrous Europium(III) Bromide from Hydrate

The preparation of anhydrous europium(III) bromide from its hydrated form is a critical procedure for applications requiring the absence of water. A common and effective method involves heating the hydrated salt in the presence of ammonium bromide.

Protocol:

-

Place the europium(III) bromide hydrate in a quartz tube.

-

Add a stoichiometric excess of ammonium bromide.

-

Heat the mixture gradually under a stream of inert gas (e.g., argon) or under vacuum.

-

The initial heating phase (around 100-200 °C) removes the water of hydration.

-

A subsequent increase in temperature (to approximately 350-400 °C) sublimes the ammonium bromide, leaving behind the anhydrous europium(III) bromide.

-

The final product should be cooled under an inert atmosphere and stored in a desiccator or glovebox.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the water content in europium(III) bromide hydrate and to study its thermal decomposition profile.

Protocol:

-

Calibrate the TGA instrument using standard reference materials.

-

Place a precisely weighed sample (typically 5-10 mg) of europium(III) bromide hydrate into an inert crucible (e.g., alumina).

-

Heat the sample from ambient temperature to a final temperature of approximately 800 °C at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas like nitrogen.[8][9]

-

Record the mass loss as a function of temperature. The distinct steps in the TGA curve correspond to the loss of water molecules and subsequent decomposition of the anhydrous salt.

Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal transitions, such as dehydration and melting, of europium bromide.

Protocol:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Seal a small, accurately weighed sample (typically 2-5 mg) of europium(III) bromide hydrate in an aluminum pan. An empty, sealed pan is used as a reference.

-

Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 750 °C).[10][11]

-

The DSC thermogram will show endothermic peaks corresponding to the energy absorbed during the dehydration steps and the melting of the anhydrous salt.

Applications in Drug Development and Biological Research

The unique luminescent properties of europium-containing compounds have led to their increasing use in drug discovery and biomedical research, particularly in the development of high-throughput screening assays and as probes for biological imaging.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of cell surface receptors that are major targets for drug development.[12] Europium-labeled ligands are utilized in assays to study the activation of these receptors. The binding of an agonist to a GPCR initiates a signaling cascade involving the exchange of GDP for GTP on the Gα subunit of the associated G-protein.[13][14][15]

Kinase Activity Assays

Protein kinases are another critical class of drug targets. The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method used to measure the binding of inhibitors to kinases. This assay employs a europium-labeled antibody and a fluorescently labeled tracer that competes with the inhibitor for binding to the kinase.[16][17][18][19][20]

Conclusion

The choice between anhydrous and hydrated europium(III) bromide is dictated by the specific requirements of the application. The anhydrous form is essential for reactions and systems sensitive to water, while the hydrated form offers greater ease of handling for aqueous-based applications. The advanced analytical techniques and assays highlighted in this guide underscore the versatility of europium compounds in modern scientific research and their potential to accelerate the discovery of new therapeutics.

References

- 1. Europium(III) bromide - Wikipedia [en.wikipedia.org]

- 2. EUROPIUM (III) BROMIDE CAS#: 13759-88-1 [m.chemicalbook.com]

- 3. Europium (III) Bromide Hydrate - ProChem, Inc. [prochemonline.com]

- 4. americanelements.com [americanelements.com]

- 5. Europium (III) Bromide Hydrate (REO Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 6. 溴化铕(III) 水合物 ≥99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.cn]

- 7. Europium tribromide | Br3Eu | CID 83707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epfl.ch [epfl.ch]

- 9. thermalsupport.com [thermalsupport.com]

- 10. thermalsupport.com [thermalsupport.com]

- 11. sfu.ca [sfu.ca]

- 12. conservancy.umn.edu [conservancy.umn.edu]

- 13. teachmephysiology.com [teachmephysiology.com]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]

A Technical Guide to the Electronic Configuration and Oxidation State of Europium in EuBr₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure of europium and its trivalent oxidation state within the compound Europium(III) bromide (EuBr₃). This document outlines the fundamental principles governing its chemical behavior, supported by quantitative data and generalized experimental protocols for oxidation state determination.

Electronic Configuration of Europium (Eu)

Europium, with atomic number 63, is a member of the lanthanide series.[1][2] Its ground-state electron configuration is [Xe] 4f⁷ 6s² .[3][4][5][6] This configuration is notable for its half-filled 4f subshell, which imparts a significant degree of stability. The electrons are distributed across the shells as follows: 2, 8, 18, 25, 8, 2.[4][7][8]

The two electrons in the outermost 6s orbital are the valence electrons, and they are the first to be lost during chemical reactions. The 4f electrons, although energetically close to the valence shell, are considered core-like and are shielded by the 5s and 5p electrons.[2] However, the stability of the half-filled 4f⁷ subshell plays a crucial role in the chemistry of europium, particularly its oxidation states.

Table 1: Atomic and Electronic Properties of Europium

| Property | Value |

| Atomic Number | 63 |

| Atomic Mass | 151.964 u[9] |

| Electron Configuration | [Xe] 4f⁷ 6s²[3][4][5][6] |

| Electrons per Shell | 2, 8, 18, 25, 8, 2[4][7] |

| 1st Ionization Energy | 547.1 kJ/mol[2][10] |

| 2nd Ionization Energy | 1085 kJ/mol[2][10] |

| 3rd Ionization Energy | 2404 kJ/mol[2][10] |

| Atomic Radius | 180 pm[6] |

Oxidation States of Europium

Europium most commonly exhibits two oxidation states: +2 and +3.[1][2][7] This behavior is somewhat unusual for a lanthanide, as most elements in this series almost exclusively form +3 ions.[1]

-

Europium(II) - Eu²⁺ : The formation of the Eu²⁺ ion occurs through the loss of the two 6s electrons. This results in an electronic configuration of [Xe] 4f⁷ . The stability of this ion is attributed to the half-filled 4f subshell, which is an energetically favorable arrangement.[1] Compounds containing Eu²⁺ are common and are known to be mild reducing agents.[1][2]

-

Europium(III) - Eu³⁺ : The +3 oxidation state is the most stable and common state for europium in most of its compounds, aligning it with the general trend for the lanthanide series.[1][3][11][12] The formation of the Eu³⁺ ion involves the loss of the two 6s electrons and one electron from the 4f subshell, resulting in an electronic configuration of [Xe] 4f⁶ . Despite the high third ionization energy, the formation of the Eu³⁺ ion is favored in many chemical environments, particularly in aqueous solutions, due to the high hydration energy of the trivalent cation.[13]

The relationship between the neutral atom's configuration and its common oxidation states is illustrated below.

Europium in Europium(III) Bromide (EuBr₃)

In the compound Europium(III) bromide, europium exists in its trivalent (+3) oxidation state.[13] It is a crystalline solid, typically appearing as a grey, hygroscopic powder.[14] The formation of EuBr₃ involves one europium atom reacting with three bromine atoms, with the europium atom donating a total of three electrons to form the Eu³⁺ cation and each bromine atom accepting one electron to form the Br⁻ anion.

The electronic configuration of the Eu³⁺ ion in EuBr₃ is [Xe] 4f⁶ .

Table 2: Properties of Europium(III) Bromide (EuBr₃)

| Property | Value |

| Chemical Formula | EuBr₃ |

| Molar Mass | 391.68 g/mol (anhydrous)[14][15][16] |

| Appearance | Grey crystalline powder[13][14] |

| Melting Point | 702 °C (decomposes)[13][14][15] |

| Solubility in Water | Soluble[14] |

| Oxidation State of Eu | +3[13] |

Experimental Determination of Oxidation State in Europium Compounds

The +3 oxidation state of europium in EuBr₃ and other compounds can be unequivocally determined using various spectroscopic techniques. These methods are sensitive to the local electronic and magnetic environment of the europium nucleus and its surrounding electrons.

Mössbauer Spectroscopy

¹⁵¹Eu Mössbauer spectroscopy is a powerful technique for distinguishing between Eu²⁺ and Eu³⁺. The method relies on the resonant absorption of gamma rays by the ¹⁵¹Eu nucleus, which is sensitive to the electron density at the nucleus.

-

Principle: The isomer shift, a key parameter in Mössbauer spectroscopy, is directly proportional to the s-electron density at the nucleus. Eu²⁺ ([Xe] 4f⁷) and Eu³⁺ ([Xe] 4f⁶) have different numbers of f-electrons, which shield the nuclear charge from the s-electrons to different extents. This results in distinct and well-separated isomer shifts for the two oxidation states.

-

Methodology:

-

A sample of the europium-containing compound (e.g., powdered EuBr₃) is placed in a cryostat and cooled to a low temperature (typically between 4.2 K and 100 K) to increase the resonant absorption probability.

-

A radioactive source containing ¹⁵¹Sm (which decays to an excited state of ¹⁵¹Eu) is oscillated at varying velocities to Doppler-shift the energy of the emitted gamma rays.

-

A detector measures the transmission of gamma rays through the sample as a function of source velocity.

-

The resulting spectrum is a plot of gamma-ray transmission versus velocity. The position of the absorption peak(s) gives the isomer shift.

-

-

Expected Results for EuBr₃: The spectrum for EuBr₃ would exhibit a single absorption peak with an isomer shift of approximately 0 mm/s, which is characteristic of Eu³⁺ compounds. In contrast, Eu²⁺ compounds show a large negative isomer shift, typically between -12 and -15 mm/s.[14]

X-ray Absorption Spectroscopy (XAS)

XAS, particularly at the Europium L₃-edge, is another highly effective method for determining oxidation states.

-

Principle: XAS measures the absorption of X-rays as their energy is tuned across an absorption edge of a specific element. The energy required to excite a core electron (e.g., a 2p₃/₂ electron at the L₃-edge) to an unoccupied state is sensitive to the oxidation state of the absorbing atom. Higher oxidation states lead to a shift of the absorption edge to higher energies.

-

Methodology:

-

A finely powdered sample of the compound is prepared and placed in the path of a tunable, monochromatic X-ray beam, typically from a synchrotron source.

-

The energy of the incident X-ray beam is scanned across the Eu L₃-edge (approximately 6.977 keV).

-

The X-ray absorption coefficient is measured as a function of the incident X-ray energy.

-

The resulting X-ray Absorption Near Edge Structure (XANES) spectrum is analyzed.

-

-

Expected Results for EuBr₃: The L₃-edge XANES spectrum of EuBr₃ would show a strong absorption peak (white line) characteristic of Eu³⁺, located at approximately 6.983 keV. The corresponding peak for Eu²⁺ appears at a lower energy, around 6.975 keV.[17] The clear separation of these peaks allows for unambiguous identification of the oxidation state.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. repository.utm.md [repository.utm.md]

- 3. Study of the Mössbauer effect in europium(III) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

- 6. Spectroscopic Characterization of the +3 and +2 Oxidation States of Europium in a Macrocyclic Tetraglycinate Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Luminescent Complexes of Europium (III) with 2-(Phenylethynyl)-1,10-phenanthroline: The Role of the Counterions [mdpi.com]

- 9. PPT - Mössbauer Spectroscopy: Europium-Containing Compounds and High Pressure studies PowerPoint Presentation - ID:5569660 [slideserve.com]

- 10. Mössbauer spectroscopic investigation of some europium(III) diketonates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Europium compounds - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. testbook.com [testbook.com]

- 14. researchgate.net [researchgate.net]

- 15. X-ray absorption spectroscopy of trivalent Eu, Gd, Tb, and Dy chlorides and oxychlorides (Journal Article) | OSTI.GOV [osti.gov]

- 16. researchgate.net [researchgate.net]

- 17. Visualizing the valence states of europium ions in Eu-doped BaAl2O4 using X-ray nanoprobe mapping - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Europium Bromide in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Europium (II) bromide (EuBr₂) and Europium (III) bromide (EuBr₃) in aqueous and organic media. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate solubility data and detailed experimental methodologies for their work with these rare earth compounds.

Executive Summary

Europium bromides are inorganic salts with distinct solubility profiles that are crucial for their application in various scientific fields. Europium (III) bromide is generally recognized as being highly soluble in water. In contrast, conflicting reports exist for Europium (II) bromide, with some sources describing it as having low solubility and others as being highly soluble. Quantitative solubility data for both compounds, particularly in organic solvents, is sparse in publicly available literature. This guide consolidates the available information, highlights discrepancies, and provides a detailed experimental protocol for the accurate determination of solubility.

Solubility of Europium Bromide

The solubility of a substance is a fundamental chemical property that dictates its behavior in solution and is a critical parameter in chemical synthesis, formulation development, and analytical chemistry. The solubility of europium bromides is influenced by the oxidation state of the europium ion, the nature of the solvent, and the temperature.

Solubility in Water

Europium (III) Bromide (EuBr₃):

Europium (III) bromide is consistently reported to be soluble in water.[1][2][3][4][5] It typically exists as a hydrate (EuBr₃·xH₂O) in its solid form.[2] A single quantitative measurement reports the solubility of EuBr₃ in water as 4.68 mol·kg⁻¹ at 298.2 K . However, it is important to note that the source of this data also suggests this value may be an overestimation.[6]

Europium (II) Bromide (EuBr₂):

There is conflicting information regarding the solubility of Europium (II) bromide in water. Several sources describe it as being highly water-soluble.[7][8] Conversely, at least one source suggests it has low solubility, drawing an analogy to barium bromide.[6] This discrepancy highlights the need for careful experimental verification. No definitive quantitative solubility data for EuBr₂ in water has been identified in the reviewed literature.

Table 1: Quantitative Solubility of Europium Bromide in Water

| Compound | Formula | Solvent | Temperature (K) | Solubility | Notes |

| Europium (III) Bromide | EuBr₃ | Water | 298.2 | 4.68 mol·kg⁻¹ | Accuracy of this value has been questioned. |

| Europium (II) Bromide | EuBr₂ | Water | - | No data available | Qualitative reports are conflicting. |

Solubility in Organic Solvents

There is a significant lack of published data on the solubility of both EuBr₂ and EuBr₃ in common organic solvents. One source indicates that europium (III) salts like chlorides, nitrates, and sulfates are soluble in polar organic solvents, which may suggest a similar behavior for europium (III) bromide.[9] Another source mentions the solubility of EuBr₃ in tetrahydrofuran, though without providing quantitative data.[10] For professionals in drug development, where organic solvent systems are prevalent, this data gap necessitates experimental determination.

Table 2: Solubility of Europium Bromide in Organic Solvents

| Compound | Formula | Solvent | Temperature (K) | Solubility |

| Europium (III) Bromide | EuBr₃ | Tetrahydrofuran | - | Soluble (Qualitative) |

| Europium (II) Bromide | EuBr₂ | - | - | No data available |

| Europium (III) Bromide | EuBr₃ | Methanol | - | No data available |

| Europium (III) Bromide | EuBr₃ | Ethanol | - | No data available |

| Europium (II) Bromide | EuBr₂ | Methanol | - | No data available |

| Europium (II) Bromide | EuBr₂ | Ethanol | - | No data available |

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of europium bromide, primarily based on the isothermal saturation method followed by gravimetric analysis of the saturated solution. This method is a reliable and widely accepted technique for determining the solubility of solid compounds in a liquid solvent.

Principle

The isothermal saturation method involves creating a saturated solution of the solute (Europium bromide) in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined, which represents its solubility at that specific temperature.

Materials and Equipment

-

Europium (II) bromide or Europium (III) bromide (high purity)

-

Solvent of interest (e.g., deionized water, methanol, ethanol)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or shaker with temperature control (± 0.1 °C)

-

Sample vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (pore size appropriate for the solvent and expected precipitate)

-

Volumetric flasks

-

Pipettes

-

Drying oven

-

Desiccator

Experimental Procedure

-

Sample Preparation: Accurately weigh an excess amount of Europium bromide into a sample vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial containing the Europium bromide.

-

Equilibration: Tightly cap the vial and place it in the thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solution remains constant.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. It is critical to maintain the temperature of the solution during this step.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to match the equilibration temperature. Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved solid particles.

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the solution in a drying oven at an appropriate temperature until a constant weight of the dried Europium bromide is achieved.

-

Cool the container with the dried solute in a desiccator to room temperature and weigh it accurately.

-

-

Data Calculation:

-

Mass of the saturated solution = (Mass of container + solution) - (Mass of empty container)

-

Mass of the dissolved solute (Europium bromide) = (Mass of container + dried solute) - (Mass of empty container)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute

-

Solubility can then be expressed in various units, such as g/100 g of solvent, g/L of solvent, or molality (mol/kg of solvent).

-

Considerations and Potential Sources of Error

-

Purity of Materials: The purity of both the Europium bromide and the solvent can significantly affect the solubility results.

-

Temperature Control: Precise and constant temperature control is essential as solubility is highly temperature-dependent.

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of the solubility.

-

Phase Separation: Incomplete removal of undissolved solid will result in an overestimation of the solubility.

-

Hygroscopicity: Europium bromides are hygroscopic, meaning they readily absorb moisture from the air. Handling of the solid should be performed in a dry atmosphere (e.g., in a glove box) to prevent changes in its mass and properties.

-

Chemical Stability: Be aware of the potential for hydrolysis or oxidation of the europium bromide, especially for EuBr₂, in aqueous solutions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of Europium bromide.

Caption: Workflow for Solubility Determination

Conclusion

This technical guide has synthesized the available information on the solubility of Europium (II) and Europium (III) bromide in both water and organic solvents. While EuBr₃ is generally understood to be water-soluble, the solubility of EuBr₂ in water remains ambiguous. A significant data gap exists for the solubility of both compounds in organic solvents, which is a critical area for future research, particularly for applications in organic synthesis and drug development. The provided detailed experimental protocol for the isothermal saturation method offers a robust framework for researchers to generate reliable and accurate solubility data to fill these knowledge gaps. It is recommended that any use of europium bromides in solution-based applications be preceded by a careful experimental determination of their solubility in the specific solvent system of interest.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. scribd.com [scribd.com]

- 3. americanelements.com [americanelements.com]

- 4. moodle.uoh.edu.iq [moodle.uoh.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Buy Europium(II) bromide (EVT-300043) | 13780-48-8 [evitachem.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Europium (III) Bromide Hydrate (REO Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 10. Europium(II) bromide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermochemical Properties of Europium(III) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for Europium(III) bromide (EuBr₃). The following sections detail the key thermodynamic parameters, the experimental methodologies used for their determination, and the interrelation of these properties, offering a critical resource for professionals in research and development.

Core Thermochemical Data

The thermochemical properties of Europium(III) bromide are essential for understanding its stability, reactivity, and behavior in various chemical processes. The standard state for the following data is 298.15 K (25 °C) and 1 atm.

| Thermochemical Property | Symbol | Value (Solid State) | Unit Conversion (kJ/mol) |

| Enthalpy of Formation | ΔH°f | -(186.1 ± 3.0) kcal/mol[1] | -778.6 ± 12.6 kJ/mol |

| Standard Entropy | S° | (50.7 ± 3.0) cal/(K·mol)[1] | 0.212 ± 0.013 kJ/(K·mol) |

| Gibbs Free Energy of Formation | ΔG°f | -(179.3 ± 3.0) kcal/mol[1] | -750.2 ± 12.6 kJ/mol |

| Heat Capacity (estimation) | Cₚ | Data not explicitly available, but estimated for thermodynamic calculations. | - |

Note: Discrepancies in units may be present in various literature sources. The values presented here are based on the most consistent and detailed experimental work found.[1][2]

Experimental Protocols

The determination of the thermochemical data for Europium(III) bromide has been primarily achieved through a combination of high-temperature experimental techniques and theoretical estimations.

Synthesis of Anhydrous Europium(III) Bromide

A crucial prerequisite for accurate thermochemical measurements is the preparation of high-purity, anhydrous EuBr₃. A common method involves the reaction of Europium(II) bromide (EuBr₂) with bromine gas at elevated temperatures.[1]

Workflow for EuBr₃ Synthesis:

Caption: Synthesis pathway for high-purity anhydrous Europium(III) bromide.

Vaporization Behavior and Effusion Studies

The enthalpy and entropy of vaporization are determined by measuring the vapor pressure of EuBr₃ as a function of temperature. This is often accomplished using Knudsen effusion mass spectrometry.[1][3]

Experimental Steps:

-

Sample Preparation: A sample of anhydrous EuBr₃ is placed in a Knudsen cell, which is a small, thermally stable container with a very small orifice.

-

High Vacuum and Heating: The cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

Effusion: At elevated temperatures, the EuBr₃ vaporizes, and the gaseous molecules effuse through the orifice.

-

Mass Spectrometry: The effusing vapor is then analyzed by a mass spectrometer to identify the species present and their partial pressures.

-

Data Analysis: The vapor pressure is measured at various temperatures. The Clausius-Clapeyron equation is then used to derive the enthalpy of vaporization from the slope of the ln(P) vs. 1/T plot.

Second and Third Law Methods

The thermochemical data are cross-validated using both the second and third law of thermodynamics.[1]

-

Second Law Method: This method relies on the temperature dependence of the equilibrium constant (in this case, related to the vapor pressure) to determine the enthalpy change of the reaction (vaporization). The standard entropy change is also derived from this analysis.[1]

-

Third Law Method: This method combines the experimentally determined equilibrium constants with calculated or estimated absolute entropies of the reactants and products to derive the enthalpy change. The consistency between the second and third law values provides confidence in the accuracy of the data.[1]

The entropy of solid EuBr₃ is often estimated using Latimer's procedure, which includes a magnetic contribution for the Eu(III) ion.[1]

Interrelation of Thermochemical Properties

The fundamental thermochemical properties of enthalpy, entropy, and Gibbs free energy are interconnected and provide a complete picture of the thermodynamic stability and reactivity of Europium(III) bromide.

Caption: Relationship between thermochemical properties and experimental determination methods.

This guide provides a foundational understanding of the thermochemical data for Europium(III) bromide. For more detailed information, consulting the primary research articles is recommended.

References

Methodological & Application

Application Notes and Protocols: Europium Bromide as a Precursor for Scintillator Crystal Growth

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Europium Bromide (EuBr₂) as a precursor in the growth of advanced scintillator crystals. These materials are critical for applications in medical imaging, high-energy physics, and national security.

Introduction to Europium-Doped Scintillators

Scintillators are materials that emit light when exposed to ionizing radiation, serving as efficient radiation detectors.[1] Europium (Eu²⁺) is a common and effective activator (dopant) in various halide host crystals. The 5d-4f electronic transition of Eu²⁺ results in high light yields and excellent energy resolution, which are crucial performance metrics for scintillators.[2][3] Europium bromide (EuBr₂) is a key precursor for introducing Eu²⁺ into the crystal lattice of various metal halide scintillators. The vertical Bridgman method is a widely used technique for growing these single crystals from a melt.[2][4][5]

Scintillator Crystal Properties

The performance of a scintillator is characterized by several key parameters, including its light yield, energy resolution, and decay time. The following tables summarize the scintillation properties of various europium-doped bromide crystals grown using EuBr₂ as a precursor.

Table 1: Scintillation Properties of Europium-Doped Rubidium Calcium Bromide Scintillators

| Scintillator Material | Dopant Concentration (mol%) | Light Yield (photons/MeV) | Energy Resolution (%) @ 662 keV |

| Rb₄CaBr₆:Eu | Increasing Eu²⁺ concentration leads to improvement | 71,000 | Improved with increasing Eu²⁺ |

| RbCaBr₃:Eu | 5 | 45,000 | Improved with increasing Eu²⁺ |

Data sourced from multiple studies on rubidium calcium bromide scintillators.[2][6]

Table 2: Scintillation Properties of Europium-Doped Rubidium Strontium Bromide and Other Halide Scintillators

| Scintillator Material | Dopant Concentration (mol%) | Light Yield (photons/MeV) | Energy Resolution (%) @ 662 keV | Decay Time (µs) |

| RbSr₂Br₅:Eu | 1 | 60,000 - 90,000 | 2.8 - 4.0 | - |

| Cs₀.₂Rb₀.₈Ca₀.₉₃Eu₀.₀₇Br₃ | 7 | 33,600 | - | Lengthens with Eu²⁺ content |

| Cs₀.₂Rb₀.₈Ca₀.₉₄Eu₀.₀₆Br₃ | 6 | - | 6.9 | Lengthens with Eu²⁺ content |

| RbBa₂I₅:Eu | 3 | 58,200 | - | 0.8 |

| SrI₂:Eu | - | > 80,000 | Excellent | 1.2[3] |

| CsEuBr₃ | - | 22,000 ± 2000 | 6.2 ± 0.4 | 0.51 |

Data compiled from various research articles on alkali and alkaline earth metal halide scintillators.[4][7]

Experimental Protocols

The following sections detail the protocols for the synthesis and crystal growth of europium-doped scintillator crystals using EuBr₂ as a precursor. The vertical Bridgman method is a common and effective technique for growing large, high-quality single crystals.[2][5][8]

Starting Materials and Precursor Preparation

High-purity anhydrous raw materials are essential for growing high-quality crystals. Commercially available EuBr₂ (e.g., 99.99% purity) is used as the dopant precursor. The host matrix materials, such as RbBr, CaBr₂, and SrBr₂, should also be of high purity (e.g., 99.995%).[2]

Protocol for Precursor Preparation:

-

Work inside a nitrogen-filled glovebox with low moisture and oxygen levels (e.g., O₂ < 4 ppm, H₂O < 0.9 ppm) to prevent hydration of the hygroscopic raw materials.[2]

-

Weigh the stoichiometric amounts of the host materials (e.g., RbBr, CaBr₂) and the desired molar percentage of EuBr₂ into a quartz ampoule.[2]

-

It is generally assumed that Eu²⁺ will substitute the divalent cation (e.g., Ca²⁺ or Sr²⁺) in the crystal lattice.[2]

-

Dry the materials under vacuum (e.g., 2 x 10⁻⁵ torr) at an elevated temperature (e.g., 250°C) to remove any residual moisture.[2]

-

Seal the quartz ampoule under vacuum.[2]

Crystal Growth using the Vertical Bridgman Method

The vertical Bridgman method involves the directional solidification of a molten charge in a temperature gradient.

Protocol for Vertical Bridgman Crystal Growth:

-

Place the sealed ampoule containing the precursor materials into a vertical Bridgman furnace.

-

Heat the furnace to a temperature above the melting point of the compound to ensure complete melting of the charge.

-

To promote mixing, the ampoule can be vertically inverted and the melting process repeated.[2]

-

Slowly lower the ampoule through the temperature gradient. A typical pull-down speed for crystal growth is around 0.5 mm/min.[9]

-

As the ampoule moves into the cooler region of the furnace, the molten material will start to solidify from the bottom up, forming a single crystal.

-

After the entire charge has solidified, gradually cool the furnace down to room temperature to prevent thermal shock and cracking of the crystal.[9]

-

The grown crystal can then be retrieved from the ampoule for further processing and characterization.

Experimental Workflow and Diagrams

The following diagrams illustrate the key processes involved in the synthesis and characterization of europium-doped scintillator crystals.

Caption: Workflow for scintillator crystal growth using EuBr₂.

This diagram outlines the major steps from precursor preparation to the final characterization of the scintillator crystal.

Caption: Simplified mechanism of scintillation in Eu²⁺-doped crystals.

This diagram illustrates the process by which high-energy radiation is converted into visible light within the scintillator material.

References

- 1. hellma-materials.com [hellma-materials.com]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Crystal Growth and Characterization of Europium-Doped Rubidium Calcium Bromide Scintillators (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Incorporating Europium(III) Bromide (EuBr₃) into Host Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for doping various host matrices with Europium(III) Bromide (EuBr₃). The methodologies covered include co-precipitation, sol-gel synthesis, solid-state reaction, and hydrothermal synthesis. These techniques are widely employed to impart unique luminescent and functional properties to materials for applications in bio-imaging, optoelectronics, and as security scintillators.

Overview of Doping Methodologies

The choice of doping method is critical as it significantly influences the incorporation, distribution, and local environment of the Eu³⁺ ions within the host matrix, which in turn dictates the material's properties.[1] The primary methods for incorporating EuBr₃ are summarized below.

Logical Relationship of Doping Process

Caption: General overview of the EuBr₃ doping process.

Experimental Protocols

Co-Precipitation Method

This method involves the simultaneous precipitation of the host matrix and the dopant from a solution. It is a relatively simple, low-cost, and scalable method for producing doped nanoparticles.[2][3][4]

Experimental Workflow for Co-Precipitation

Caption: Workflow for EuBr₃ doping via co-precipitation.

Protocol: Doping of Zinc Oxide (ZnO) with EuBr₃

-

Preparation of Precursor Solutions:

-

Prepare a 0.5 M aqueous solution of Zinc Chloride (ZnCl₂).

-

Prepare a 0.01 M aqueous solution of Europium(III) Bromide (EuBr₃). The concentration can be varied to achieve the desired doping level.

-

-

Co-Precipitation:

-

Mix the ZnCl₂ and EuBr₃ solutions in the desired molar ratio.

-

Slowly add a 2 M solution of Sodium Hydroxide (NaOH) dropwise to the mixed solution under constant stirring until the pH reaches approximately 10. A white precipitate will form.

-

-

Washing and Drying:

-

Centrifuge the precipitate and discard the supernatant.

-

Wash the precipitate three times with deionized water and then twice with ethanol to remove any unreacted precursors and by-products.

-

Dry the washed precipitate in an oven at 80°C for 12 hours.

-

-

Annealing:

-

Grind the dried powder and anneal it in a furnace at 500°C for 2 hours to obtain crystalline Eu³⁺-doped ZnO nanoparticles.

-

Sol-Gel Synthesis

The sol-gel method offers excellent control over the purity, homogeneity, and particle size of the final product at a molecular level.[5][6] It involves the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a 'gel' (a solid network in a liquid).

Experimental Workflow for Sol-Gel Synthesis

Caption: Workflow for EuBr₃ doping via sol-gel synthesis.

Protocol: Doping of Silica (SiO₂) with EuBr₃

-

Sol Formation:

-

In a flask, mix Tetraethyl Orthosilicate (TEOS), ethanol, and deionized water in a molar ratio of 1:4:4.

-

Add a few drops of Hydrochloric Acid (HCl) as a catalyst and stir for 30 minutes.

-

Dissolve the desired amount of EuBr₃ in ethanol and add it to the TEOS solution.

-

-

Gelation:

-

Continue stirring the solution at room temperature until a transparent gel is formed. This may take several hours.

-

-

Aging and Drying:

-

Age the gel for 24 hours at room temperature.

-

Dry the gel in an oven at 100°C for 12 hours to obtain a xerogel.

-

-

Calcination:

-

Calcine the xerogel in a furnace at 900°C for 4 hours to remove organic residues and form the Eu³⁺-doped SiO₂ glass-ceramic.[7]

-

Solid-State Reaction Method

This conventional method involves mixing and grinding the solid precursors followed by heating at high temperatures to induce a reaction in the solid phase. It is suitable for producing bulk quantities of doped materials.[8][9]

Experimental Workflow for Solid-State Reaction

Caption: Workflow for EuBr₃ doping via solid-state reaction.

Protocol: Doping of Strontium Yttrium Oxide (SrY₂O₄) with EuBr₃

-

Precursor Preparation:

-

Weigh stoichiometric amounts of Strontium Carbonate (SrCO₃), Yttrium Oxide (Y₂O₃), and Europium(III) Bromide (EuBr₃). The molar percentage of EuBr₃ can be varied (e.g., 0.1-2.5 mol%).[10]

-

-

Mixing and Grinding:

-

Thoroughly mix and grind the precursors in an agate mortar for at least 30 minutes to achieve a homogeneous mixture.

-

-

Sintering:

-

Place the mixed powder in an alumina crucible and heat it in a muffle furnace at 1100°C for 4 hours.[11]

-

-

Final Product:

-

After cooling to room temperature, the resulting solid is ground into a fine powder, which is the Eu³⁺-doped SrY₂O₄ phosphor.

-

Hydrothermal Synthesis

This method involves chemical reactions in aqueous solutions at high temperatures and pressures in a sealed vessel called an autoclave. It is particularly useful for synthesizing crystalline nanomaterials with controlled morphology.[12][13]

Experimental Workflow for Hydrothermal Synthesis

Caption: Workflow for EuBr₃ doping via hydrothermal synthesis.

Protocol: Doping of Yttrium Oxide (Y₂O₃) Nanoparticles with EuBr₃

-

Solution Preparation:

-

Dissolve Yttrium Chloride (YCl₃) and Europium(III) Bromide (EuBr₃) in deionized water to achieve the desired Eu³⁺ doping concentration (e.g., 0-8 mol%).[13]

-

Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the solution.

-

Add a mineralizer such as Sodium Hydroxide (NaOH) dropwise while stirring.

-

-

Hydrothermal Reaction:

-

Transfer the solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at 250°C for 72 hours.[13]

-

-

Product Recovery:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol, and dry it at 60°C.

-

Data Presentation

The following tables summarize typical experimental parameters and resulting properties for Eu³⁺-doped materials. Note that these are representative values and may need to be optimized for specific applications.

Table 1: Co-Precipitation Parameters

| Host Matrix | Eu³⁺ Concentration (mol%) | Precipitating Agent | Annealing Temp. (°C) | Resulting Particle Size (nm) | Key Finding | Reference |

| ZnO | 3, 6, 9 | NaOH | 500 | 20-60 | Successful incorporation of Eu³⁺ into ZnO lattice. | [2] |

| SnS | 4 | NH₄OH | - | 10-20 | Enhanced photocatalytic activity. | [3] |

| Gd₂O₃ | 1, 2, 3, 4, 5 | Urea | 800 | 30-50 | 3 mol% Eu³⁺ showed maximum luminescence. | [14] |

Table 2: Sol-Gel Synthesis Parameters

| Host Matrix | Eu³⁺ Concentration (mol%) | Precursors | Calcination Temp. (°C) | Crystallite Size (nm) | Key Finding | Reference |

| Y₂O₃ | Variable | Yttrium pentadionate, Eu(NO₃)₃ | 500-900 | 8.6-30.9 | Crystallite size increases with temperature. | [7] |

| SiO₂-NaGdF₄ | 1.5 | TEOS, NaF, Gd(NO₃)₃, Eu(CH₃CO₂)₃ | 450 | - | Promising optical properties for photonic devices. | [6] |

| Lu₂O₃ | Variable | Lutetium nitrate, Eu(NO₃)₃ | - | - | Investigated antioxidant properties. | [15] |

Table 3: Solid-State Reaction Parameters

| Host Matrix | Eu³⁺ Concentration (mol%) | Reaction Temp. (°C) | Reaction Time (h) | Emission Peak (nm) | Key Finding | Reference |

| CaFBr | Variable | - | - | 611 | Intense red light emission. | [8] |

| SrY₂O₄ | 0.1-2.5 | - | - | 580, 590, 611, 619 | Optimum concentration at 2.0 mol%. | [10] |

| BaSiO₃ | 2 | 1100 | 4 | - | Co-doping enhances emission intensity. | [11] |

Table 4: Hydrothermal Synthesis Parameters

| Host Matrix | Eu³⁺ Concentration (mol%) | Reaction Temp. (°C) | Reaction Time (h) | Particle Morphology | Key Finding | Reference |

| Fluorapatite | Variable | 160 | 16 | Nanorods | Suitable for drug delivery applications. | [12] |

| Y₂O₃ | 0-8 | 250 | 72 | Nanoparticles | Enhanced photocatalytic performance. | [13] |

| CaSnO₃ | Variable | 900 (annealing) | - | Nanocrystals (~90 nm) | Bright red light emission. | [16] |

| ZnO | Variable | - | - | Nanoparticles | Energy transfer from ZnO host to Eu³⁺. | [17] |

Signaling Pathways and Luminescence

The luminescence of Eu³⁺-doped materials arises from the electronic transitions within the Eu³⁺ ion. The process is often initiated by the absorption of energy by the host matrix, which is then transferred to the Eu³⁺ ion.

Energy Transfer and Emission Pathway

Caption: Energy transfer and emission in Eu³⁺-doped materials.

The characteristic red emission of Eu³⁺ is due to the ⁵D₀ → ⁷F₂ electronic transition, which is highly sensitive to the local symmetry of the Eu³⁺ ion in the host lattice.[18] The intensity ratio of the ⁵D₀ → ⁷F₂ (red) to the ⁵D₀ → ⁷F₁ (orange) transition can provide information about the coordination environment of the europium ion.[19]

By carefully selecting the host matrix and the doping protocol, the luminescent properties of Eu³⁺-doped materials can be tailored for a wide range of scientific and technological applications.

References

- 1. Europium doping effects on the properties of CsPbBr3 nanocrystals: in situ vs. ex situ synthetic path analysis - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Novel Sol-Gel Route to Prepare Eu3+-Doped 80SiO2-20NaGdF4 Oxyfluoride Glass-Ceramic for Photonic Device Applications [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Optimizing the luminescence efficiency of an europium (Eu3+) doped SrY2O4 phosphor for flexible display and lighting applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Co-Doping Effect on the Optical Properties of Eu(2+/3+) Doped in BaSiO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Eu(3+)-doped gadolinium oxide nanoparticles synthesized by chemical coprecipitation predicted by thermodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Influence of Eu(3+) doping content on antioxidant properties of Lu2O3 sol-gel derived nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hydrothermal synthesis and optical properties of Eu(3+)-doped CaSnO3 nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and optical properties of Eu3+ doped ZnO nanoparticles used for white light emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]